molecular formula C9H13ClN2O B554978 L-Phenylalaninamide hydrochloride CAS No. 65864-22-4

L-Phenylalaninamide hydrochloride

Cat. No.: B554978
CAS No.: 65864-22-4
M. Wt: 200.66 g/mol
InChI Key: KLHLGTPNBQXSJT-QRPNPIFTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-Phenylalaninamide hydrochloride can be synthesized through the amidation of L-phenylalanine. The reaction involves the use of L-phenylalanine and ammonia or an amine in the presence of a coupling agent such as carbodiimide . The reaction is typically carried out in an inert atmosphere at room temperature to avoid any side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale amidation reactions. The process is optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalaninamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phenylalanine derivatives, amines, and substituted amides .

Scientific Research Applications

L-Phenylalaninamide hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific amide functional group, which imparts distinct chemical and biological properties. Its ability to act as a precursor for neurotransmitter synthesis sets it apart from other similar compounds .

Properties

IUPAC Name

(2S)-2-amino-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHLGTPNBQXSJT-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474604
Record name L-Phenylalaninamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65864-22-4
Record name L-Phenylalaninamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Phenylalaninamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of L-Phenylalaninamide hydrochloride in the synthesis of Frakefamide?

A: this compound serves as a crucial building block in the synthesis of Frakefamide []. This tetrapeptide incorporates L-Phenylalaninamide as its C-terminal residue, contributing to the overall structure and potentially influencing the molecule's biological activity.

Q2: How does the synthetic process described in the research paper benefit from the use of isobutyl chloroformate in peptide bond formation?

A: The research highlights the use of isobutyl chloroformate as a coupling agent in mixed anhydride peptide synthesis []. This method is particularly advantageous for large-scale production due to the surprising stability of the formed mixed anhydrides, even at low temperatures (-10°C). This stability simplifies the process, reduces racemization of the coupling products, and contributes to the high yield and purity of the final Frakefamide product.

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